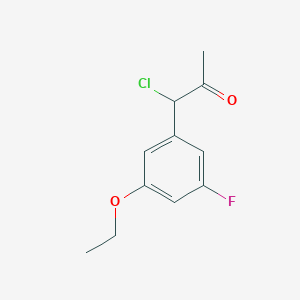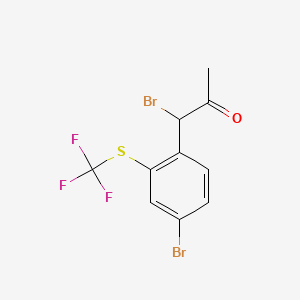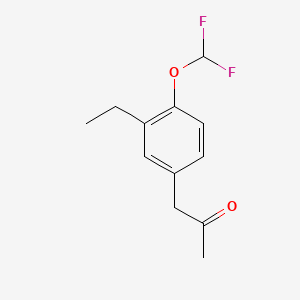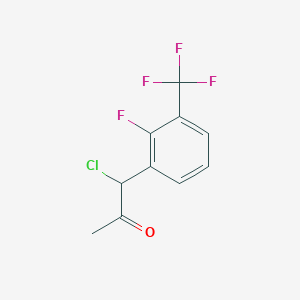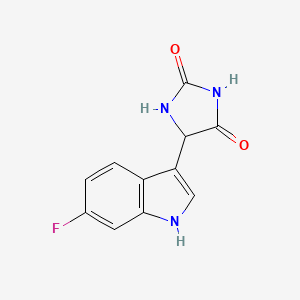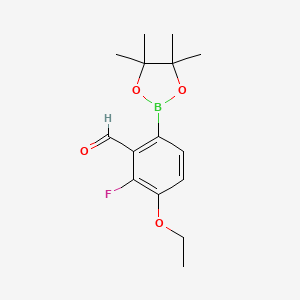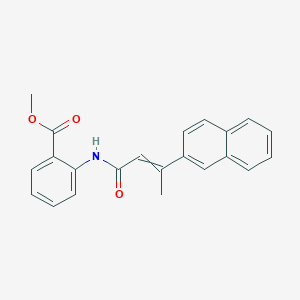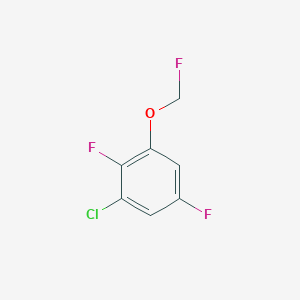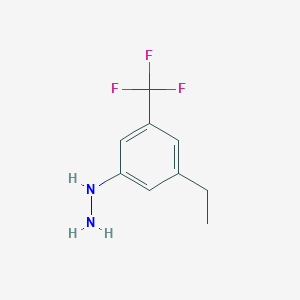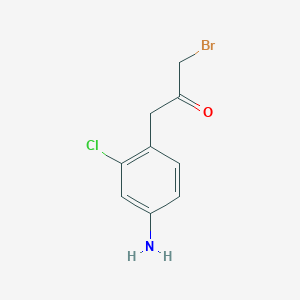
1-(4-Bromoisothiazol-3-yl)-N-methylmethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-BROMO-1,2-THIAZOL-3-YL)METHYLAMINE HYDROCHLORIDE is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the bromo group and the thiazole ring makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1,2-THIAZOL-3-YL)METHYLAMINE HYDROCHLORIDE typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(4-BROMO-1,2-THIAZOL-3-YL)METHYLAMINE HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the thiazole ring may lead to the formation of sulfoxides or sulfones, while substitution of the bromo group can yield various substituted thiazole derivatives.
科学的研究の応用
(4-BROMO-1,2-THIAZOL-3-YL)METHYLAMINE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of thiazole derivatives on biological systems.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals.
作用機序
The mechanism of action of (4-BROMO-1,2-THIAZOL-3-YL)METHYLAMINE HYDROCHLORIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially activating or inhibiting specific biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .
類似化合物との比較
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar ring structure.
Imidazole: Another heterocyclic compound with nitrogen atoms in the ring.
Oxazole: A heterocyclic compound with oxygen and nitrogen atoms in the ring.
Uniqueness
(4-BROMO-1,2-THIAZOL-3-YL)METHYLAMINE HYDROCHLORIDE is unique due to the presence of the bromo group and the specific arrangement of atoms in the thiazole ring. This gives it distinct chemical properties and reactivity compared to other similar compounds .
特性
分子式 |
C5H8BrClN2S |
|---|---|
分子量 |
243.55 g/mol |
IUPAC名 |
1-(4-bromo-1,2-thiazol-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C5H7BrN2S.ClH/c1-7-2-5-4(6)3-9-8-5;/h3,7H,2H2,1H3;1H |
InChIキー |
BDCSIGYWONJSQT-UHFFFAOYSA-N |
正規SMILES |
CNCC1=NSC=C1Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B14038858.png)
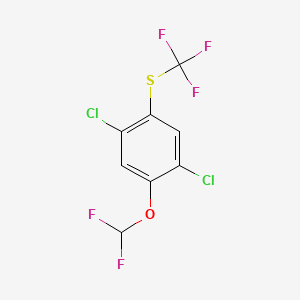
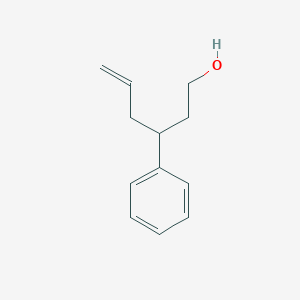
![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)
